molecular formula C16H15N5O B13735585 3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

Cat. No.: B13735585
M. Wt: 293.32 g/mol
InChI Key: UCNOKOMOLVUPOP-SFQUDFHCSA-N
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Description

3-(1H-Benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide is a hydrazide derivative featuring a benzotriazole moiety linked to a propanehydrazide backbone and an (E)-configured phenylmethylidene group. Benzotriazole derivatives are widely studied for their diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties . The compound’s structure enables π-π stacking interactions (via the aromatic benzotriazole and phenyl groups) and hydrogen bonding (via the hydrazide N–H and C=O groups), which influence its physicochemical and biological behavior .

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-benzylideneamino]propanamide

InChI

InChI=1S/C16H15N5O/c22-16(19-17-12-13-6-2-1-3-7-13)10-11-21-15-9-5-4-8-14(15)18-20-21/h1-9,12H,10-11H2,(H,19,22)/b17-12+

InChI Key

UCNOKOMOLVUPOP-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l474878-1ea involves the reaction of 1H-benzotriazole-1-propanoic acid with phenylmethylenehydrazide. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Salor-int l474878-1ea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Salor-int l474878-1ea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Salor-int l474878-1ea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ primarily in the substituents on the phenyl ring or the hydrazide backbone. Key examples include:

Compound Name Substituent Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity
Target Compound Phenyl 309.34 Not reported IR: C=N ~1590 cm⁻¹; 1H NMR: δ 8.1 (N=CH) Under investigation
3-(1H-Benzotriazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide 2-Methoxyphenyl 339.36 Not reported IR: C=O ~1680 cm⁻¹; 1H NMR: δ 3.8 (OCH₃) Antioxidant, MAO-B inhibition
3-(1H-Benzotriazol-1-yl)-N'-(3-bromobenzylidene)propanehydrazide 3-Bromophenyl 372.22 Not reported 1H NMR: δ 7.5–8.2 (Ar–H) Potential neuroprotective agent
3-(Benzotriazol-1-yl)-N-[(E)-1-(4-fluorophenyl)ethylidene]propanamide 4-Fluorophenyl 349.33 Not reported 13C NMR: δ 166.4 (C=O) Neurotoxicity assessment
3-[(4-Methoxyphenyl)amino]-N'-(1-naphthylethylidene)propanehydrazide Naphthylethylidene 363.42 176–178 IR: NH ~3206 cm⁻¹; MS: m/z 363.4 Antioxidant (1.4× ascorbic acid)

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) enhance solubility and antioxidant activity by increasing polarity .
  • Extended aromatic systems (e.g., naphthyl in ) elevate molecular weight and π-π interactions, correlating with improved anticancer activity .

Yield Variations :

  • Electron-deficient aldehydes (e.g., nitro-substituted) often result in lower yields (~65%) due to steric hindrance .
  • Methoxy- and methyl-substituted derivatives achieve higher yields (80–95%) due to favorable electronic effects .

Neuroprotective and MAO-B Inhibitory Effects

  • MAO-B Inhibition : Analogs with 2-methoxy or 2-hydroxy substituents (e.g., ) show potent MAO-B inhibition (IC₅₀ < 10 μM), making them candidates for Parkinson’s disease therapy .
  • Neurotoxicity : Fluorinated derivatives (e.g., ) exhibit reduced neurotoxicity due to lower lipophilicity and dipole moments .

Antioxidant and Anticancer Activity

  • Antioxidant Capacity : Naphthyl- and isoindoline-substituted derivatives (e.g., ) demonstrate radical scavenging activity 1.4-fold higher than ascorbic acid, attributed to resonance-stabilized radical intermediates .
  • Anticancer Potential: Thiazole- and triazole-containing analogs (e.g., ) show selective cytotoxicity against glioblastoma (U-87) cells, with IC₅₀ values < 50 μM .

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